Home > Products > Screening Compounds P73891 > 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one - 933698-79-4

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

Catalog Number: EVT-1667385
CAS Number: 933698-79-4
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl cis-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonate and Diethyl trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonate

  • Compound Description: These compounds are novel diethyl phosphonate derivatives of 1,2,3,4-tetrahydroquinoline. They are synthesized through a stereoselective method involving regioselective 1,4-phosponylation of N-Cbz quinolin-4(1H)-one followed by diastereoselective reduction. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroquinoline structure with 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one. The difference lies in the substituent at the 2-position, where the related compounds possess a (4-hydroxy)phosphonate group instead of an aminomethyl group. []

Ethyl cis-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinate and Ethyl trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinate

  • Compound Description: These compounds are novel ethyl phenylphosphinate derivatives of 1,2,3,4-tetrahydroquinoline, synthesized through a stereoselective method similar to the diethyl phosphonate derivatives. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroquinoline structure with 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one, differing in the 2-position substituent which is a (4-hydroxy)phenylphosphinate group instead of an aminomethyl group. []

1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)

  • Compound Description: This compound is an M1 mAChR bitopic agonist. It unexpectedly exhibited selectivity for the dopamine D4 receptor (D4R) over D2R and D3R, acting as a D4R antagonist. []
  • Relevance: This compound shares the 1,2,3,4-tetrahydroquinolin-2-one core structure with 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one. The key difference lies in the substituent at the nitrogen atom, where the related compound has a long alkyl chain with a butylpiperidine group. []

Xanomeline

  • Compound Description: Xanomeline is an M1/M4 muscarinic acetylcholine receptor (mAChR) orthosteric agonist. It was used as a structural basis for developing novel bitopic hybrids with 77-LH-28-1. []
  • Relevance: Although xanomeline does not share the core structure of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one, it is relevant as a building block for creating heterobivalent ligands incorporating the 1,2,3,4-tetrahydroquinolin-2-one scaffold. []

1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

  • Compound Description: This series of compounds represents a class of substituted 1,2,3,4-tetrahydroquinolines with a pyrrolidin-2-one moiety at the 4-position. They are synthesized through imino Diels-Alder reactions between anilines and N-vinyl pyrrolidin-2-one. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroquinoline structure with 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one. The main difference lies in the substituent and its position, with the related compounds having a pyrrolidin-2-one group at the 4-position instead of an aminomethyl group at the 2-position. []

7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one

  • Compound Description: This compound is a 1,2,3,4-tetrahydroquinolin-2-one derivative with a hydroxyl group at the 7-position. Its crystal structure reveals a non-planar heterocyclic ring system. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroquinolin-2-one structure with 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one. The difference lies in the substituent and its position, with the related compound having a hydroxyl group at the 7-position instead of an aminomethyl group at the 2-position. []
Overview

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound characterized by a quinoline core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its role as a precursor in synthesizing various pharmacologically active molecules. It is particularly noted for its applications in studying enzyme inhibitors and receptor ligands, as well as its potential therapeutic uses in treating conditions such as cancer and neurodegenerative diseases.

Source and Classification

The compound is classified under the category of tetrahydroquinolines, which are derivatives of quinoline with a saturated ring structure. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of approximately 206.24 g/mol. The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of homophthalic anhydride with acyclic imines, leading to the formation of diastereomeric 1-oxo-2,3-disubstituted tetrahydroisoquinolin-4-carboxylic acids. These acids can subsequently be transformed into the desired aminomethyl derivatives through functionalization steps .

Industrial Production Methods

In industrial settings, large-scale cyclization reactions are employed, often utilizing catalysts and optimized conditions to enhance yield and purity. Continuous flow synthesis techniques may also be applied to improve efficiency during production .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one features a five-membered saturated ring fused to a six-membered aromatic ring. The key structural components include:

  • Molecular Formula: C11H14N2OC_{11}H_{14}N_{2}O
  • Molecular Weight: 206.24 g/mol
  • IUPAC Name: 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
  • Canonical SMILES: C1CC(=O)N(C1)CCN
  • InChI Key: KEQSCSJHYPLTCJ-UHFFFAOYSA-N

These structural features contribute to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form quinoline derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield more saturated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where the amino group is replaced by other functional groups under acidic or basic conditions using reagents like alkyl halides or acyl chlorides .

Common Reagents and Conditions

The choice of reagents and specific reaction conditions plays a crucial role in determining the outcome of these transformations. For instance:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides under controlled pH conditions .
Mechanism of Action

The mechanism of action for 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific biological targets. It can function as an enzyme inhibitor by binding to the active sites of enzymes, thereby inhibiting their activity. Additionally, it may interact with receptor proteins to modulate signaling pathways within cells. This dual action contributes to its potential therapeutic effects against various diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo transformations when exposed to strong oxidizing or reducing agents.

Relevant Data

The melting point and boiling point are specific to experimental conditions but generally fall within typical ranges for similar organic compounds .

Applications

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one has several significant applications across various fields:

  • Medicinal Chemistry: Investigated for potential anticancer properties and treatment options for neurodegenerative diseases.
  • Biological Research: Used extensively in studies focusing on enzyme inhibitors and receptor interactions.
  • Organic Synthesis: Serves as a precursor for synthesizing complex organic molecules and new materials in industrial applications .

This compound's diverse applications highlight its importance in both scientific research and potential therapeutic developments.

Synthetic Methodologies and Optimization

Aluminum Hydride Reduction Strategies for Aminomethyl-Tetrahydroquinoline Derivatives

Lithium aluminum hydride (LiAlH₄) serves as a cornerstone reagent for the strategic reduction of carbonyl and nitrile functionalities during the synthesis of aminomethyl-tetrahydroquinoline derivatives. Its exceptional reducing power, surpassing that of sodium borohydride (NaBH₄), enables the efficient conversion of carboxylic acids, esters, lactones, amides, and nitriles – all potential precursors or intermediates in tetrahydroquinoline synthesis – directly to the corresponding alcohols or amines essential for constructing the aminomethyl side chain. Critically, the reduction of tertiary amides (including lactams like the tetrahydroquinolin-2-one core) represents a key transformation for generating the 4-(aminomethyl) substitution pattern. This proceeds via nucleophilic addition of hydride to the carbonyl carbon, forming a tetrahedral intermediate that collapses to eliminate alkoxide, yielding an iminium ion intermediate. Subsequent hydride attack on this iminium species provides the desired tertiary amine functionality characteristic of the 4-aminomethyl group [1].

The reduction mechanism involves initial ligand exchange, where the carbonyl oxygen coordinates to the Lewis acidic aluminum center, polarizing the C=O bond and enhancing its susceptibility to nucleophilic attack by AlH₄⁻. For ester or amide precursors to the tetrahydroquinolinone system, this generates an aldehyde intermediate in situ, which is rapidly further reduced to the primary alcohol. When targeting the aminomethyl group specifically, reduction of a cyanoethyl group installed at C4 of the tetrahydroquinolinone core proves highly effective. LiAlH₄ reduces nitriles directly to primary amines (R-CN → R-CH₂NH₂), providing a straightforward route to the 4-(aminomethyl) substituent. This method offers significant advantages over multi-step protections and deprotections often required with milder reductants [1] [3].

  • Table 1: LiAlH₄ Reduction Outcomes for Key Functional Groups Relevant to Aminomethyl-THQ Synthesis
    Functional GroupReduction ProductRelevance to Target Compound
    Tertiary Amide (Lactam)Tertiary AmineDirectly forms 4-aminomethyl group from quinolinone core
    EsterPrimary AlcoholPrecursor reduction for later functionalization to amine
    NitrilePrimary AmineDirect route to 4-(aminomethyl) group
    Carboxylic AcidPrimary Alcohol (via carboxylate)Requires acidic workup; less direct for amine synthesis
    ImineSecondary AminePotential side reaction if carbonyl not fully reduced

Optimization requires careful stoichiometric control and rigorous anhydrous conditions due to LiAlH₄'s violent reactivity with protic solvents. A typical protocol employs 2-4 equivalents of LiAlH₄ in anhydrous THF or diethyl ether under inert atmosphere at 0°C to room temperature, followed by careful quenching (Fieser workup: sequential addition of water, 15% NaOH, and water, or ethyl acetate followed by aqueous acid) to decompose aluminum complexes and minimize emulsion formation during product isolation. Yields for the conversion of lactams to cyclic amines or nitriles to aminomethyl groups typically range from 70-90%, contingent upon steric hindrance around the reaction center [1] [3].

Solid-Phase Synthesis Approaches for Tetrahydroquinolinone Core Functionalization

Solid-phase peptide synthesis (SPPS) principles, particularly Fmoc/tBu strategies, provide a robust platform for constructing and diversifying the tetrahydroquinolin-2-one scaffold, especially valuable for generating libraries of 4-substituted derivatives. The resin-bound synthesis begins by anchoring an appropriately protected Fmoc-amino acid (e.g., Fmoc-anthranilic acid derivative or Fmoc-β-amino acid) to a hydroxymethylphenoxy-based linker (e.g., Wang resin) via standard esterification protocols using coupling agents like DIC/HOBt or HBTU/HOBt. Following Fmoc deprotection with piperidine, the tetrahydroquinolinone ring is formed on-resin through intramolecular cyclization. This can be achieved via activation of the carboxylic acid (e.g., forming an acid chloride in situ with SOCl₂ or using PyBOP) and nucleophilic attack by the adjacent amide nitrogen, or through nucleophilic aromatic substitution (SNAr) if using ortho-haloaryl precursors [2] [5] [7].

The 4-position, being benzylic, offers a key site for functionalization. After cyclization, the enolizable proton at C4 can be deprotonated (e.g., using NaHMDS or LDA) and alkylated with various electrophiles (R-X, where X = Br, I, OTs; R = CH₂CN, CH₂CO₂tBu, CH₂CH=CH₂, alkyl chains) directly on the solid support. Introducing the aminomethyl group specifically involves alkylation with a bromoacetonitrile derivative, followed by on-resin reduction of the nitrile to the aminomethyl group. While LiAlH₄ is incompatible with the resin matrix, milder and resin-compatible reducing agents like borane-THF or BH₃·SMe₂ are employed for this nitrile reduction step. Alternatively, alkylation with a protected aminomethyl synthon (e.g., FmocNHCH₂Br or BocNHCH₂Br) can be used, followed by deprotection [5] [7].

  • Table 2: Solid-Phase Strategies for 4-Functionalization of Tetrahydroquinolin-2-one
    StepReagents/ConditionsFunctionalization OutcomeNotes
    C4 Alkylation1. NaHMDS, THF, -78°C; 2. BrCH₂RR = CN → Aminomethyl precursor; R = Protected amineDirect alkylation post-cyclization
    Nitrile ReductionBH₃·THF, reflux, 12-24h-CH₂CN → -CH₂NH₂Requires inert atmosphere
    Amine DeprotectionTFA/DCM (Boc); Piperidine/DMF (Fmoc)BocNHCH₂- or FmocNHCH₂- → H₂NCH₂-Standard acidic or basic cleavage
    Resin CleavageTFA cocktail (TFA/H₂O/TIS 95:2.5:2.5)Releases functionalized THQ derivativeSimultaneous side-chain deprotection

The solid-phase approach offers significant advantages for diversification: excess reagents can be used to drive reactions to completion and easily removed by filtration, simplifying purification. Parallel synthesis enables rapid generation of analogs with diverse R groups introduced during the alkylation step. After functionalization and final deprotection (if using protected amine synthons), the target 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives are cleaved from the resin using standard TFA-based cocktails (e.g., TFA/H₂O/TIS 95:2.5:2.5), simultaneously removing any acid-labile side-chain protecting groups (e.g., Boc, tBu) [2] [5].

Multi-Step Cyclization Techniques Involving α-Amino Esters and Nitro Group Reduction

A highly convergent route to enantiopure 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-ones leverages the classic Pictet-Spengler reaction followed by nitro reduction and intramolecular amidation. The synthesis commences with a chiral α-amino ester (e.g., D- or L-3,4-dimethoxyphenylalanine methyl ester hydrochloride 39). This amino ester is condensed with a nitro-substituted aldehyde, such as 2-nitrobenzaldehyde 40, under mild acidic conditions (e.g., AcOH, room temperature) or using dehydrating agents (molecular sieves). This condensation yields the diastereomerically pure (or enriched) imine intermediate 41. The Pictet-Spengler cyclization is then initiated, typically by increasing the acidity (e.g., TFA) or temperature, activating the iminium ion and enabling electrophilic aromatic substitution by the electron-rich aryl ring (e.g., 3,4-dimethoxyphenyl), thereby constructing the tetrahydroisoquinoline (THIQ) core 42 with defined stereochemistry at C1 (equivalent to C4 in the quinolinone numbering) [5] [9].

The nitro group appended to the aromatic ring of 42 serves a dual purpose. First, its strong electron-withdrawing nature activates the adjacent carbon towards nucleophilic substitution necessary for quinolinone formation. Second, it provides the nitrogen required for the lactam ring. Reduction of the nitro group is achieved catalytically (e.g., H₂, Pd/C or PtO₂ in MeOH/EtOAc) or chemically (e.g., SnCl₂·2H₂O in EtOH, Zn/NH₄Cl). This reduction generates the corresponding amino compound 43. With the amine and ester functionalities now in ortho-positions on the aromatic ring, spontaneous or base-catalyzed (e.g., NaOMe, Et₃N) intramolecular transamidation occurs, forming the desired 1,2,3,4-tetrahydroquinolin-2-one scaffold 44. The stereocenter generated during the Pictet-Spengler step (C1/C4) is preserved throughout this sequence. Finally, the aminomethyl group can be introduced at C4 via electrophilic alkylation (e.g., formaldehyde/NaBH₃CN reductive amination if the C4 position is secondary, or deprotonation/alkylation with BrCH₂NHPg followed by deprotection) [5] [6] [9].

  • Table 3: Key Steps in Multi-Step Cyclization Route to Chiral 4-(Aminomethyl) Derivatives
    StepKey Reagents/ConditionsIntermediate/ProductCritical Parameters
    Pictet-SpenglerChiral α-Amino Ester, 2-Nitrobenzaldehyde, TFA, DCM, rt → 40°CChiral Nitro-THIQ 42Diastereoselectivity controlled by chiral pool amino ester
    Nitro ReductionH₂ (50 psi), 10% Pd/C, MeOH/EtOAc, rt; or SnCl₂·2H₂O, EtOH, 0°C → rtAmino-THIQ 43Catalytic: cleaner; SnCl₂: requires careful stoichiometry, acidic workup
    CyclizationNaOMe, MeOH, reflux; or spontaneous upon isolationTetrahydroquinolin-2-one 44High dilution minimizes dimerization
    C4 Aminomethylation1. LDA, THF, -78°C; 2. BrCH₂N(Boc)₂; 3. TFA/DCM4-(Aminomethyl)-THQ 45Alkylation stereochemistry may require control

Optimization studies reveal critical parameters: The concentration during nitro reduction and subsequent cyclization is crucial to prevent intermolecular coupling side reactions. Employing SnCl₂·2H₂O at lower concentrations (0.5-1.0 M) and temperatures (0°C warming to rt) minimizes byproducts compared to traditional protocols. Protecting group strategies for the nascent amine post-nitro reduction (e.g., acetylation) prior to cyclization can sometimes improve yields of the quinolinone ring closure, though adds steps. The choice of chiral α-amino ester dictates the absolute configuration at the future C4 position [5] [6].

Chirality Control in Tetrahydroquinoline Derivatives via Asymmetric Catalysis

Introducing and controlling stereochemistry at C4 of 1,2,3,4-tetrahydroquinolin-2-one derivatives, particularly for the 4-(aminomethyl) substituent, is crucial for modulating biological activity and physicochemical properties. Asymmetric catalysis offers efficient routes to enantiomerically enriched intermediates or directly to the target scaffolds.

Asymmetric Hydrogenation (AH): Direct catalytic asymmetric hydrogenation of prochiral cyclic imines (3,4-dihydroquinolines or quinolinium salts) provides the most atom-economical route to chiral tetrahydroquinolines with defined stereocenters. Iridium complexes ligated with chiral phosphine-thiourea ligands (e.g., L6 derived from ferrocene) exhibit remarkable efficacy for the asymmetric hydrogenation of quinoxalines and related N-heteroaromatics, achieving high enantioselectivities (up to 98% ee) under mild H₂ pressure (2-5 MPa) in solvents like toluene/dioxane mixtures or ethanol. Crucially, solvent selection can dictate the enantiomer formed: toluene/dioxane favors the (R)-enantiomer (up to 98% ee), while ethanol solvent switches selectivity to afford the (S)-enantiomer (up to 93% ee). This solvent-dependent enantio-switching is attributed to differential hydrogen-bonding interactions between the protic solvent (EtOH) and the chiral catalyst-substrate complex, altering the geometry of the diastereomeric transition states. This provides unparalleled flexibility in accessing both enantiomers from a single chiral catalyst [6] .

Asymmetric Transfer Hydrogenation (ATH): For substrates sensitive to high-pressure H₂ or requiring milder conditions, ATH using formic acid/triethylamine (5:2 HCO₂H/Et₃N) or Hantzsch esters as hydride donors catalyzed by chiral ruthenium or rhodium complexes (e.g., Noyori-Ikariya type [(arene)Ru(TsDPEN)] or CpRh(TsDPEN) complexes) offers a viable alternative. While enantioselectivities for challenging 1-aryl-substituted DHIQs can be modest (40-70% ee) with standard catalysts, novel ligand systems like chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives (CAMPY L1, Me-CAMPY L2) complexed to RhCp have shown promise. Optimization studies revealed that additives like La(OTf)₃ significantly enhance conversion (up to 99%) and enantioselectivity (up to 69% ee) for model substrates like 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, likely by facilitating substrate activation via Lewis acid coordination to the imine nitrogen [8].

Enantioselective Synthesis of Precursors: Asymmetric Pictet-Spengler reactions provide direct access to chiral tetrahydroisoquinolines (THIQs), which can be oxidized or further elaborated to the quinolinone target. Chiral Brønsted acid catalysts, notably phosphoric acids derived from (R)- or (S)-BINOL (e.g., TRIP 37), catalyze the enantioselective cyclization of tryptamine derivatives with aldehydes. While less common for simple phenethylamines forming THIQs, tailored BINOL-derived phosphoric acids or thioureas can achieve high ee (80-95%) for the cyclization of phenethylamine derivatives bearing electron-rich aryl rings with aldehydes, setting the crucial C1 (future C4) stereocenter. Alternatively, employing chiral auxiliaries, such as (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (32, Andersen reagent) attached to the phenethylamine nitrogen before cyclization, allows for highly diastereoselective Pictet-Spengler reactions. Subsequent auxiliary removal (e.g., with HCl/EtOH) yields enantiopure THIQs like (R)- or (S)-salsolidine (36), which can serve as precursors for functionalization to the 4-(aminomethyl)quinolinone [9].

  • Table 4: Asymmetric Catalytic Systems for Chiral THQ Synthesis
    StrategyCatalyst SystemSubstrateConditionsPerformance (ee, Yield)Ref
    AH (Solvent-Switch)[Ir(cod)Cl]₂/L62-PhenylquinoxalineH₂ (2 MPa), Toluene/Dioxane or EtOH98% ee (R) (Tol/Dio), 93% ee (S) (EtOH), 83-93% yield
    ATHRhCp*(Me-CAMPY) OTf / La(OTf)₃1-Aryl-DHIQ (e.g., 6,7-Dimethoxy-1-phenyl)HCO₂H/Et₃N (5:2), MOPS buffer pH 7.8, 30°C69% ee, 99% conv [8]
    Asymmetric Pictet-Spengler(R)-TRIP 37 (BINOL phosphate)Phenethylamine + AldehydeToluene, -40°C80-95% ee [9]
    Auxiliary-Mediated PS(R)-Andersen Sulfinamide 32Phenethylamine → SulfinamideBF₃·OEt₂, then HCl/EtOH>95% ee, >80% yield [9]

The choice of asymmetric methodology depends on the specific target molecule and the location of the desired stereocenter(s). AH/ATH excels for direct reduction of accessible prochiral imines or heteroaromatics, while asymmetric cyclization strategies are indispensable for constructing the core scaffold enantioselectively from simpler precursors. Combining these catalytic methods with the functionalization strategies in Sections 1.1-1.3 enables the efficient synthesis of diverse, enantiopure 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives [6] [8] [9].

Properties

CAS Number

933698-79-4

Product Name

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

IUPAC Name

4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13)

InChI Key

ZJMZHOMUFKQBLT-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2NC1=O)CN

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.